molecular formula C24H33FO7 B12318387 Dexamethasone acetate, monohydrate

Dexamethasone acetate, monohydrate

Cat. No.: B12318387
M. Wt: 452.5 g/mol
InChI Key: DPHFJXVKASDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone acetate, monohydrate is a synthetic glucocorticoid corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various conditions, including allergic reactions, skin disorders, and certain types of cancer . The compound is known for its ability to reduce inflammation and suppress the immune system, making it a valuable therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexamethasone acetate, monohydrate can be synthesized through a series of chemical reactions starting from prednisolone. The synthesis involves the fluorination of prednisolone to produce 9α-fluoroprednisolone, followed by acetylation to form dexamethasone acetate. The final step involves the crystallization of the compound to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process includes rigorous purification steps to ensure the compound’s purity and stability. The final product is often formulated into various dosage forms, including tablets, injections, and topical creams .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone acetate, monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various dexamethasone derivatives, which may have different pharmacological properties. For example, the oxidation of dexamethasone acetate can produce 6β-hydroxy dexamethasone, a metabolite with distinct biological activity .

Mechanism of Action

Dexamethasone acetate, monohydrate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function .

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHFJXVKASDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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